2-Chloro-4-phenoxybenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
168010-64-8 |
|---|---|
Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-chloro-4-phenoxybenzonitrile |
InChI |
InChI=1S/C13H8ClNO/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-8H |
InChI Key |
NMMVGEFFGBBAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4 Phenoxybenzonitrile and Its Analogues
Direct Synthesis Approaches to 2-Chloro-4-phenoxybenzonitrile
The direct synthesis of this compound is most effectively achieved through Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is viable due to the electronic properties of the benzonitrile (B105546) ring. The aromatic ring is "activated" towards nucleophilic attack by the presence of strongly electron-withdrawing groups. wikipedia.orglibretexts.org In the case of a precursor like 2,4-dichlorobenzonitrile (B1293624) or 2-chloro-4-fluorobenzonitrile, the cyano (-CN) and chloro (-Cl) groups withdraw electron density from the ring, making it electron-poor and thus susceptible to attack by a nucleophile like phenoxide.
The mechanism proceeds through an addition-elimination sequence. The phenoxide ion attacks the carbon atom bearing a suitable leaving group (fluoride or chloride), forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing cyano group. wikipedia.org The subsequent elimination of the halide leaving group restores the aromaticity of the ring, yielding the final this compound product.
The reaction is generally favored when the leaving group is located at the ortho or para position relative to a strong electron-withdrawing group, as this allows for effective stabilization of the Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com For this reason, the substitution of the halogen at the C4 position is the predominant outcome. Fluorine is a particularly effective leaving group in SNAr reactions because its high electronegativity strongly activates the ring towards nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com
Table 1: Proposed SNAr Synthesis of this compound
| Aryl Halide Precursor | Nucleophile | Typical Base | Typical Solvent | Product |
|---|---|---|---|---|
| 2,4-Dichlorobenzonitrile | Phenol (B47542) | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | This compound |
| 2-Chloro-4-fluorobenzonitrile | Phenol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | This compound |
Advanced Catalytic Protocols for Phenoxybenzonitrile Linkage Formation
Beyond direct SNAr, advanced catalytic methods, particularly those involving copper, have been refined to facilitate the formation of the crucial diaryl ether bond in phenoxybenzonitriles.
Copper-Mediated O-Arylation and Related Coupling Reactions
The Ullmann condensation, a copper-promoted conversion of aryl halides with alcohols or phenols, is a classic and powerful method for synthesizing diaryl ethers. wikipedia.org This reaction is an example of a cross-coupling reaction. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper metal. wikipedia.orgbyjus.com
Modern advancements have transformed the Ullmann-type reaction into a more versatile and milder catalytic process. These protocols often employ soluble copper(I) or copper(II) salts as catalysts, in conjunction with ligands that facilitate the reaction. Ligands such as diamines, amino acids, and 1,3-diketones have been shown to improve catalyst solubility and accelerate the catalytic cycle, allowing the reaction to proceed at lower temperatures and with lower catalyst loadings. researchgate.net The mechanism is believed to involve the formation of an organocopper intermediate, which then reacts with the phenol. wikipedia.org
For the synthesis of this compound, this reaction could involve coupling an activated aryl halide, such as 4-bromo-2-chlorobenzonitrile (B136228), with phenol in the presence of a copper catalyst and a base.
Table 2: Comparison of Traditional vs. Modern Ullmann Ether Synthesis
| Feature | Traditional Ullmann Reaction | Modern Catalytic Ullmann Reaction |
|---|---|---|
| Copper Source | Stoichiometric Copper Powder/Bronze | Catalytic Cu(I) or Cu(II) salts (e.g., CuI, Cu₂O) nih.gov |
| Reaction Temperature | High (>200°C) byjus.com | Milder (often 80-120°C) researchgate.net |
| Solvents | High-boiling polar (e.g., DMF, Nitrobenzene) wikipedia.org | Various polar aprotic (e.g., DMF, DMSO, Toluene) |
| Additives | None | Ligands (e.g., phenanthroline, diamines) researchgate.net |
| Substrate Scope | Often limited to activated aryl halides wikipedia.org | Broader, including less activated aryl halides |
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of diaryl ethers. A key focus is the replacement of stoichiometric reagents with catalytic alternatives, a core tenet of green chemistry. The shift from traditional Ullmann reactions requiring large amounts of copper to modern protocols using only catalytic amounts of copper is a prime example of this principle in action. nih.govjsynthchem.com
Strategies for Derivatization and Scaffold Modification
The 2-chlorobenzonitrile (B47944) scaffold serves as a versatile platform for creating a diverse range of analogues through the introduction of various chemical moieties and substituents.
Introduction of Heterocyclic Moieties
A significant strategy for modifying the phenoxybenzonitrile structure is to replace the phenoxy group with a heterocyclic ring system. A well-documented example is the synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, an intermediate in the preparation of potent androgen receptor antagonists. google.comgoogleapis.com
The synthesis of this analogue is achieved via a Suzuki coupling reaction. This process involves the reaction of 4-bromo-2-chlorobenzonitrile with a protected pyrazole (B372694) derivative, specifically 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol (B44631) ester. google.com The coupling is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) chloride, in the presence of a base like sodium carbonate. google.com Following the successful coupling, the protecting group (tetrahydro-2H-pyran, or THP) is removed from the pyrazole ring under acidic conditions to yield the final product. google.comgoogleapis.com This multi-step process highlights a robust method for introducing a five-membered nitrogen-containing heterocycle onto the benzonitrile core.
Table 3: Synthetic Scheme for 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile
| Step | Reactants | Key Reagents/Catalyst | Product | Yield |
|---|---|---|---|---|
| 1. Suzuki Coupling | 4-bromo-2-chlorobenzonitrile; 1-(THP)-1H-pyrazole-5-boronic acid pinacol ester | Pd(PPh₃)₂Cl₂; Na₂CO₃ | 2-chloro-4-(1-(THP)-1H-pyrazol-5-yl)benzonitrile | 92.3% googleapis.com |
| 2. Deprotection | 2-chloro-4-(1-(THP)-1H-pyrazol-5-yl)benzonitrile | HCl in Methanol, then NH₄OH | 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | 95.8% googleapis.com |
Structural Diversification through Substituent Chemistry
Structural diversity can be readily achieved by altering the substituents on either the benzonitrile or the phenoxy rings. This is typically accomplished by employing appropriately substituted precursors in the primary coupling reaction (SNAr or Ullmann condensation) rather than by modifying the final product.
The electronic nature of substituents can significantly influence the reactivity of the aromatic rings. youtube.com For instance, introducing electron-donating groups (e.g., methoxy (B1213986), alkyl) onto the phenol precursor would result in a final product with modified electronic and steric properties. Conversely, using phenols with electron-withdrawing groups (e.g., nitro, trifluoromethyl) would also lead to distinct analogues.
Similarly, the substitution pattern on the benzonitrile ring can be varied. While the 2-chloro substituent is a defining feature of the target compound, the starting material could contain other groups. For example, starting with a 2-chloro-5-methyl-4-fluorobenzonitrile would result in a final product with an additional methyl group on the benzonitrile ring. This precursor-based approach allows for the systematic and predictable generation of a library of this compound analogues, enabling the fine-tuning of molecular properties for various applications.
Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 4 Phenoxybenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis and Assignment Methodologies
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Chloro-4-phenoxybenzonitrile, both ¹H and ¹³C NMR spectroscopy would be required for a complete assignment.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the eight aromatic protons on the two phenyl rings. The chemical shifts (δ), reported in parts per million (ppm), would be influenced by the electron-withdrawing effects of the chloro and nitrile groups and the electron-donating effect of the phenoxy ether linkage. Protons on the benzonitrile (B105546) ring would likely appear at different chemical shifts than those on the phenoxy ring. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), and the coupling constants (J, in Hertz) would provide information about the connectivity of the protons. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), would be used to establish proton-proton correlations and confirm assignments.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display distinct signals for each of the 13 carbon atoms in the molecule, as they are in chemically non-equivalent environments. The chemical shifts would provide insight into the electronic environment of each carbon. The carbon atom attached to the nitrile group (C≡N) would be expected to appear in the 115-120 ppm region, while the carbons bonded to the chlorine and oxygen atoms would also have characteristic shifts. Quaternary carbons (those without attached protons) would typically show weaker signals. Assignment methodologies would involve techniques like HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify longer-range (2-3 bond) correlations between protons and carbons, thereby piecing together the molecular framework.
No specific, experimentally-derived NMR data for this compound is currently available in the searched scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₃H₈ClNO.
The theoretical monoisotopic mass for this formula can be calculated with high precision. An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would provide an exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The validation of the molecular formula is achieved by comparing the measured exact mass to the calculated theoretical mass. A match within a very small tolerance (typically <5 ppm) provides strong evidence for the proposed formula. The isotopic pattern, particularly the presence of the ³⁷Cl isotope, would also be characteristic and would need to match the theoretical distribution for a molecule containing one chlorine atom.
While the theoretical exact mass can be calculated, no experimental HRMS data for this compound has been found to validate the molecular formula.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.
FTIR and Raman Spectra: The spectra for this compound would exhibit characteristic vibrational frequencies. Key expected bands include:
C≡N Stretch: A strong, sharp absorption in the FTIR spectrum and a strong band in the Raman spectrum, typically in the range of 2220-2240 cm⁻¹.
Aromatic C-H Stretch: Multiple weak to medium bands above 3000 cm⁻¹.
C-O-C (Aryl Ether) Stretch: Asymmetric and symmetric stretching bands, typically found in the 1270-1230 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.
C-Cl Stretch: A strong band in the region of 800-600 cm⁻¹.
Aromatic C=C Bending: Several bands in the 1600-1400 cm⁻¹ "fingerprint" region.
Differences in the selection rules for FTIR (requiring a change in dipole moment) and Raman (requiring a change in polarizability) spectroscopy mean that the two techniques provide complementary information. A combined analysis allows for a more complete picture of the molecule's vibrational modes. Conformational analysis could be performed by comparing experimental spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT), which can help assign vibrational modes and predict the lowest energy conformation of the molecule.
Specific FTIR and Raman spectra for this compound are not available in the reviewed literature, though data for related compounds like 2-chloro-6-methylbenzonitrile (B1583042) show the C≡N stretch at ~2227 cm⁻¹. researchgate.net
Electronic Spectroscopy (UV-Vis) for Chromophore Investigation
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The chromophores in this compound are the substituted benzonitrile and phenoxy ring systems, which contain π-electrons that can be excited to higher energy levels.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show one or more absorption bands. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters. The expected transitions would be π → π* transitions associated with the aromatic rings. The conjugation between the rings through the ether linkage, along with the influence of the chloro and nitrile substituents, would affect the energy of these transitions and thus the λmax value.
No experimental UV-Vis spectrum or λmax data for this compound has been identified in scientific databases.
X-ray Crystallography for Molecular and Crystal Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
To perform this analysis, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the electron density distribution, from which the atomic positions can be derived.
A successful single-crystal X-ray diffraction study would yield precise data on:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Molecular Structure: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.
Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any non-covalent interactions like π-π stacking or C-H···N interactions, which stabilize the crystal structure.
Table of Expected Crystallographic Data:
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, P-1, etc. |
| a, b, c (Å) | Unit cell edge lengths |
| α, β, γ (°) | Unit cell angles |
| V (ų) | Volume of the unit cell |
| Z | Number of molecules in the unit cell |
| Key Bond Lengths (Å) | C-Cl, C≡N, C-O, aromatic C-C |
| Key Bond Angles (°) | Angles around the ether linkage and substituents |
No published single-crystal X-ray diffraction data for this compound could be located.
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. While it does not provide the atomic-level detail of single-crystal analysis, it is invaluable for:
Phase Identification: Comparing the experimental pattern to known patterns in a database.
Polymorph Screening: Identifying different crystalline forms (polymorphs) of the same compound, which can have different physical properties. Each polymorph would produce a unique PXRD pattern.
Solvate and Hydrate Characterization: Detecting the presence of crystalline forms that incorporate solvent molecules (solvates) or water (hydrates).
A typical PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the crystal structure.
No powder X-ray diffraction patterns for this compound, or studies on its potential polymorphs or solvates, are currently available in the public domain.
Computational and Theoretical Chemistry Investigations of 2 Chloro 4 Phenoxybenzonitrile
Quantum Mechanical Calculations (DFT, TD-DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are fundamental to understanding the electronic nature of molecules.
DFT calculations would be employed to determine the optimized molecular geometry of 2-Chloro-4-phenoxybenzonitrile, representing its most stable three-dimensional arrangement. From this optimized structure, a wealth of information about its electronic properties can be derived.
The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, the distribution of these frontier orbitals across the molecule would reveal the most probable sites for electrophilic and nucleophilic attack. For this compound, one could predict how the electron-withdrawing chloro and cyano groups, along with the phenoxy substituent, influence the electron density distribution on the benzonitrile (B105546) ring system.
Various reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's chemical behavior.
Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated using DFT
| Parameter | Formula | Significance | Hypothetical Value |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | Data not available |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. | Data not available |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. | Data not available |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | Data not available |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. | Data not available |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic power. | Data not available |
Note: The values in this table are hypothetical as no specific published data for this compound could be found.
A molecular electrostatic potential (MEP) map could also be generated. This map visualizes the electrostatic potential on the electron density surface, with color-coding indicating regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack).
TD-DFT is a powerful method for simulating electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical spectrum can be generated. This simulated spectrum can be compared with experimentally obtained data to aid in the assignment of absorption bands to specific electronic transitions, such as π→π* and n→π* transitions within the aromatic rings and the nitrile group.
Similarly, DFT calculations can predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. By calculating the harmonic vibrational frequencies of the optimized geometry, a theoretical vibrational spectrum can be produced. This is invaluable for assigning the various vibrational modes of the molecule, such as the characteristic stretching frequencies of the C≡N, C-Cl, and C-O-C bonds. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other theoretical approximations.
Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
| ν(C≡N) | Data not available | Data not available | Data not available | Nitrile stretch |
| ν(C-Cl) | Data not available | Data not available | Data not available | Chloro stretch |
| ν(C-O-C) asym | Data not available | Data not available | Data not available | Asymmetric ether stretch |
| ν(C-O-C) sym | Data not available | Data not available | Data not available | Symmetric ether stretch |
Note: This table is illustrative and contains no real data due to the lack of specific studies on this compound.
Molecular Modeling and Conformational Analysis
The presence of the ether linkage in this compound allows for conformational flexibility due to rotation around the C-O bonds. Molecular modeling techniques, often employing molecular mechanics force fields or DFT, can be used to explore the potential energy surface of the molecule and identify its stable conformers.
A conformational analysis would involve systematically rotating the dihedral angles defining the orientation of the phenoxy group relative to the chlorobenzonitrile ring. The energy of the molecule would be calculated at each rotational increment to generate a potential energy profile. The minima on this profile correspond to the stable, low-energy conformations of the molecule. The results of such an analysis would provide insight into the preferred three-dimensional shape of this compound in the gas phase or in solution, which is crucial for understanding its interactions with other molecules.
Structure Activity Relationship Sar Studies and Rational Design of 2 Chloro 4 Phenoxybenzonitrile Derivatives
Systematic Exploration of Substituent Effects on Biological Activity Profiles
The 2-Chloro-4-phenoxybenzonitrile scaffold offers several positions for chemical modification, primarily on its two aromatic rings. A systematic exploration of substituent effects is fundamental to elucidating the SAR and identifying key structural features required for biological activity. This process typically involves synthesizing a library of analogues where specific substituents are varied to probe their steric, electronic, and hydrophobic contributions.
The core structure can be divided into three key regions for modification:
The Benzonitrile (B105546) Ring: The chlorine and nitrile groups are significant features. The chlorine atom, an electron-withdrawing group, influences the electronic nature of the ring and can participate in halogen bonding with a biological target. The nitrile group can act as a hydrogen bond acceptor. SAR studies would explore the effect of changing the halogen (e.g., F, Br, I) or moving the chloro substituent to other positions (e.g., position 3, 5, or 6) to determine the optimal substitution pattern for activity.
The Phenoxy Ring: This ring provides a large surface for interaction and is a prime site for modification. Introducing a variety of substituents at the ortho, meta, and para positions can dramatically alter the compound's profile. For instance, in studies on analogous 4-phenoxyquinoline derivatives, it was found that incorporating electron-withdrawing groups on the terminal phenyl rings was beneficial for improving antitumor activity. nih.gov This suggests that substituents like nitro (NO₂), trifluoromethyl (CF₃), or additional halogens on the phenoxy ring of this compound could be advantageous.
The Ether Linkage: While less commonly modified, the bridging oxygen atom could be replaced with other linkers (e.g., sulfur, methylene) to alter the molecule's conformation and flexibility, potentially leading to different biological activities.
The following interactive data table illustrates a hypothetical exploration of substituent effects on a generic biological target. The indicated "Potential Impact on Activity" is based on established medicinal chemistry principles and is for illustrative purposes only.
| Compound Series | Modification Site | Substituent (R) | Potential Impact on Activity |
| A | Benzonitrile Ring | R = H (des-chloro) | Likely Decreased |
| A | Benzonitrile Ring | R = F (at position 2) | Variable |
| A | Benzonitrile Ring | R = Br (at position 2) | Variable |
| B | Phenoxy Ring | R = 4'-F | Potentially Increased |
| B | Phenoxy Ring | R = 4'-OCH₃ | Variable (depends on target) |
| B | Phenoxy Ring | R = 4'-CF₃ | Potentially Increased |
| B | Phenoxy Ring | R = 3'-Cl | Variable |
| B | Phenoxy Ring | R = 4'-NO₂ | Potentially Increased |
This systematic approach allows researchers to build a comprehensive map of the structural requirements for activity, guiding the design of more potent and selective derivatives.
Design Principles for Modulating Physicochemical and Electronic Properties
Rational drug design involves not only optimizing target interaction but also fine-tuning the molecule's physicochemical and electronic properties to ensure it has favorable drug-like characteristics (e.g., absorption, distribution, metabolism, and excretion - ADME).
Physicochemical Properties: Key physicochemical properties that are modulated include lipophilicity, solubility, and polar surface area (PSA). The careful assessment of these molecular characteristics is a crucial strategy in drug development. nih.gov
Solubility: Aqueous solubility is critical for oral absorption. As mentioned, introducing polar, ionizable, or hydrogen-bonding groups can enhance solubility.
Polar Surface Area (PSA): PSA is the surface sum over all polar atoms and is a good predictor of drug transport properties. High PSA values are generally associated with lower membrane permeability. The nitrile group and ether oxygen of the core scaffold contribute to its baseline PSA. Adding further polar groups will increase the PSA.
Electronic Properties: The electronic nature of the substituents can profoundly impact a molecule's interaction with its biological target.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) donate electron density into the aromatic ring, increasing its electron richness. This can enhance certain interactions, such as cation-π interactions.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) pull electron density from the aromatic ring. This can strengthen hydrogen bonds where the ring acts as part of the acceptor system and can be crucial for activity, as seen in related compound series where EWGs on the terminal phenyl ring improved efficacy. nih.gov The inherent chlorine and nitrile groups on the parent structure already confer a degree of electron deficiency to the benzonitrile ring.
By strategically choosing substituents, medicinal chemists can balance these properties to achieve a desired biological and pharmacokinetic profile.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.edu This approach is invaluable for predicting the activity of newly designed analogues, thereby prioritizing synthetic efforts and reducing costs. rutgers.edu For a series of this compound derivatives, both 2D and 3D-QSAR models can be developed.
2D-QSAR: This method correlates biological activity with physicochemical descriptors calculated from the 2D representation of the molecules. In a study on structurally analogous 2-phenoxy-N-phenylacetamide derivatives, a successful 2D-QSAR model was developed using the Multiple Linear Regression (MLR) method. nih.gov The model identified key descriptors that influenced activity, including:
SlogP: A descriptor for lipophilicity.
Topological Descriptors (e.g., SssNHE-index, T_O_N_1, T_2_Cl_1): These are numerical indices that describe the molecule's size, shape, and atom connectivity. nih.gov
A similar approach for this compound derivatives would involve calculating a wide range of such descriptors and using statistical methods like MLR to generate an equation that predicts activity. A statistically significant model would have a high correlation coefficient (r²) and good predictive power, as determined by internal and external validation (q² and pred_r²). nih.gov
3D-QSAR: Three-dimensional QSAR methods provide a more detailed understanding by considering the 3D structure of the molecules and their spatial properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used.
CoMFA: This technique involves aligning the series of molecules and placing them in a 3D grid. At each grid point, steric and electrostatic fields are calculated. A statistical method then correlates variations in these fields with changes in biological activity. mdpi.com
CoMSIA: This method is similar to CoMFA but calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can often provide a more nuanced model.
The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where, for example, bulky groups (steric field), positive or negative charges (electrostatic field), or hydrophobic groups would be favorable or unfavorable for activity. These maps provide powerful visual insights that can guide the rational design of new, more potent inhibitors. nih.gov
By combining these systematic SAR explorations, principles of property modulation, and predictive QSAR modeling, researchers can efficiently navigate the chemical space around the this compound scaffold to develop optimized lead compounds.
Biological and Mechanistic Research Applications of 2 Chloro 4 Phenoxybenzonitrile Analogues
Antiviral Activity and Molecular Mechanism of Action (e.g., Picornavirus Replication Inhibition)
Certain analogues of 2-chloro-4-phenoxybenzonitrile have demonstrated significant potential as antiviral agents, particularly against picornaviruses, a large family of RNA viruses that includes rhinoviruses and enteroviruses. nih.gov Research has centered on understanding their mechanism of action, which appears to target a specific stage of the viral life cycle.
A notable example is the nitrobenzene (B124822) derivative 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, also known as MDL-860. nih.govnih.gov This compound has been shown to inhibit the replication of a broad spectrum of picornaviruses in cell cultures. nih.govnih.gov Studies revealed that MDL-860 was effective in inhibiting plaque formation or the cytopathic effect in 11 out of 12 tested picornaviruses at concentrations that did not harm the host cells. nih.gov Further mechanistic studies indicated that the compound does not directly inactivate the virus particle itself. nih.govnih.gov Instead, its mode of action targets an early event in the viral replication cycle that occurs after the virus has uncoated but before the synthesis of the majority of its viral RNA. nih.gov Specifically, MDL-860 was found to inhibit the uptake of actinomycin (B1170597) D-resistant [3H]uridine in cells infected with coxsackievirus A21 or rhinovirus 1-A, a key step in viral RNA synthesis. nih.gov
The following table summarizes the observed activity of MDL-860 against various picornaviruses.
| Virus Type | Example Strain(s) | Observed Inhibition |
| Rhinovirus | Type 1-A | Inhibition of [3H]uridine uptake |
| Coxsackievirus | A21 | Inhibition of [3H]uridine uptake |
| Echovirus | Type 12 | No significant reduction in uncoating |
| Poliovirus | Type 2 | No significant reduction in uncoating |
In vivo studies have also been conducted, where MDL-860 and related analogues provided protection to mice against a lethal challenge with coxsackievirus A21 when administered orally. nih.gov This highlights the potential of this chemical scaffold in the development of broad-spectrum antipicornavirus agents.
Plant Growth Regulation and Herbicide Mode of Action Elucidation (e.g., Auxin Pathway Disruption)
Phenoxy-containing compounds are widely recognized in agriculture for their roles as herbicides and plant growth regulators. wssa.net Analogues such as 2,4-Dichlorophenoxyacetic acid (2,4-D) function as synthetic auxins. nih.govgcwgandhinagar.com Auxins are a class of phytohormones that control numerous aspects of plant growth and development, including cell elongation and division. eagri.orgnih.gov
Synthetic auxins like 2,4-D mimic the action of the natural auxin, indole-3-acetic acid (IAA), but are more resistant to degradation within the plant. nih.gov At herbicidal concentrations, these compounds disrupt the delicate hormonal balance, leading to uncontrolled and disorganized growth in susceptible dicot (broadleaf) plants. nih.govfbn.com This abnormal growth ultimately results in senescence and plant death. nih.gov The specific molecular action involves affecting cell wall plasticity and nucleic acid metabolism. wssa.net These compounds are thought to stimulate a membrane-bound ATPase proton pump, which acidifies the cell wall. wssa.net
The selectivity of these herbicides is a key feature; they are effective against broadleaf weeds while generally not affecting monocot crops like corn or wheat. nih.gov This selectivity is a critical aspect of their use in agriculture. okstate.edu Research in this area has also led to the development of "proauxins," which are compounds that are cleaved within specific plant tissues to release functional auxins, allowing for more targeted effects. nih.gov
Investigations into Antimicrobial (Antifungal, Antibacterial) Mechanisms
Analogues of this compound have also been explored for their antimicrobial properties against various fungi and bacteria. Studies on compounds like 2-chloro-N-phenylacetamide have revealed significant antifungal activity against clinically relevant pathogens, including fluconazole-resistant strains of Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.govscielo.brresearchgate.net
The mechanism of action for these antifungal agents appears to be multifaceted. One proposed mechanism involves the inhibition of the enzyme dihydrofolate reductase (DHFR), as suggested by in silico studies. nih.gov Another potential mode of action is the binding to ergosterol (B1671047) on the fungal plasma membrane, which disrupts membrane integrity. scielo.br Furthermore, these compounds have demonstrated the ability to inhibit the formation of biofilms, which are structured communities of microbial cells that are notoriously difficult to treat, and can also disrupt pre-formed, mature biofilms. nih.govscielo.brresearchgate.net
The following table summarizes the minimum inhibitory concentration (MIC) values for 2-chloro-N-phenylacetamide against different fungal species.
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida tropicalis | 16 - 256 | nih.gov |
| Candida parapsilosis | 16 - 256 | nih.gov |
| Candida albicans | 128 - 256 | researchgate.net |
| Aspergillus flavus | 16 - 256 | scielo.br |
In the realm of antibacterial research, derivatives such as 2-chloro-4-nitrobenzoylamino acid and related dipeptides have been synthesized and tested. nih.gov Certain derivatives containing phenylalanine and tyrosine residues were found to be active against several microorganisms, demonstrating the potential for this chemical class to yield new antibacterial agents. nih.gov
Cellular Pathway Modulation and Oxidative Stress Induction (In Vitro Studies)
In vitro studies using various cell lines have shown that certain chlorinated analogues can modulate cellular pathways by inducing oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.gov
For example, the compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a structurally related compound, was shown to induce oxidative stress in murine fibrosarcoma (L929) and fibroblast (NIH 3T3) cell lines. nih.gov The study demonstrated a dose-dependent increase in ROS production and a corresponding decrease in the intracellular levels of reduced glutathione (B108866) (GSH), a critical antioxidant molecule. nih.gov This depletion of GSH occurred rapidly, with the majority of the effect observed within 10 minutes of exposure. nih.gov Such a redox imbalance can trigger various cellular responses, potentially leading to apoptosis or necrosis. researchgate.net Studies on other haloacetonitriles have also linked their cytotoxicity to the induction of oxidative stress. jofamericanscience.org These findings indicate that compounds with this type of chemical structure can directly interfere with cellular redox homeostasis, a mechanism that underlies many of their observed biological activities.
Role of 2 Chloro 4 Phenoxybenzonitrile As a Synthetic Intermediate and in Materials Science
Precursor in the Synthesis of Agrochemicals
The chemical architecture of 2-Chloro-4-phenoxybenzonitrile makes it a valuable precursor in the synthesis of a variety of agrochemicals, including fungicides and insect growth regulators. The presence of the chloro, phenoxy, and nitrile functional groups provides multiple reactive sites for further chemical transformations, allowing for the construction of more complex molecules with desired biological activities.
Fungicidal compositions often incorporate chloro- and phenoxy-containing molecules to enhance their efficacy. Patents describe fungicidal compositions containing organochlorine compounds and other derivatives that are effective against a broad spectrum of phytopathogenic fungi epo.orggoogle.com. The synthesis of such complex fungicides can often be traced back to simpler, functionalized precursors like this compound.
Building Block for Advanced Organic Materials
The unique electronic and photophysical properties of benzonitrile (B105546) derivatives have positioned them as promising candidates for the development of advanced organic materials. These materials are integral to the fabrication of various electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
Research into carbazole-benzonitrile derivatives has demonstrated their utility as host materials in blue phosphorescent OLEDs. In these studies, the benzonitrile unit acts as an electron-accepting moiety, which, when combined with an electron-donating carbazole unit, creates a bipolar host material with efficient charge transport properties rsc.orgresearchgate.net. The phenoxy linker in this compound could serve a similar purpose in connecting electron-donating and electron-accepting groups, thereby enabling its use in the design of novel materials for OLEDs.
The electronic properties of benzonitrile derivatives make them suitable for a range of applications in materials science, including optoelectronics, liquid crystals, and polymers nbinno.com. The rigid structure and polar nitrile group can influence the mesomorphic behavior of liquid crystals and enhance the thermal stability and mechanical strength of polymers nbinno.com. The presence of the chloro and phenoxy groups in this compound offers further opportunities for tuning the electronic and physical properties of the resulting materials. For example, the introduction of different substituents on the phenoxy ring could modulate the HOMO and LUMO energy levels of the molecule, thereby influencing its performance in electronic devices researchgate.net.
Crystal Engineering for Solid-State Properties Modulation
The arrangement of molecules in the solid state significantly influences the physical and chemical properties of a material. Crystal engineering provides a powerful tool to control this arrangement and thereby modulate properties such as solubility, stability, and bioavailability for pharmaceuticals, or charge transport and photophysical properties for electronic materials. This is achieved through the formation of different solid-state forms, including polymorphs, co-crystals, and solvates.
While a crystal structure for this compound is not publicly available in the Cambridge Structural Database, studies on closely related compounds highlight the importance of crystal engineering in this class of molecules. For example, the crystal structure of 2-amino-4-chlorobenzonitrile has been determined, revealing a triclinic crystal system analis.com.my. This study provides valuable insights into the types of intermolecular interactions that can be expected in substituted benzonitriles, such as hydrogen bonding and π-π stacking.
The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different properties, has been observed in related molecules. A study on 2-chloro-4-nitrobenzoic acid identified two polymorphic forms with different thermal stabilities rsc.orgbgu.ac.il. This demonstrates the potential for this compound to also exhibit polymorphism, which could have significant implications for its application in materials science.
Environmental Fate and Biotransformation Research of Phenoxybenzonitrile Compounds
Microbial Degradation Pathways and Metabolite Identification
While specific studies on the microbial degradation of 2-Chloro-4-phenoxybenzonitrile are not extensively documented in publicly available research, the environmental fate of this compound can be inferred from the biotransformation of structurally related phenoxybenzonitrile and chlorinated aromatic compounds. Microbial degradation of such complex molecules typically involves a series of enzymatic reactions that break down the compound into simpler, less harmful substances. The key points of attack for a molecule like this compound would be the nitrile group, the ether linkage, and the chlorinated aromatic ring.
Bacterial Metabolism and Enzyme Systems Involved
The bacterial metabolism of phenoxybenzonitrile compounds likely proceeds through several potential pathways, initiated by enzymes capable of attacking specific parts of the molecule. The initial steps could involve either the hydrolysis of the nitrile group or the cleavage of the diphenyl ether bond.
Hydrolysis of the Nitrile Group: Many bacteria are known to degrade aromatic nitriles. This process is typically mediated by one of two main enzymatic pathways:
Nitrile Hydratase and Amidase System: In this two-step pathway, a nitrile hydratase first converts the nitrile group (-CN) to an amide (-CONH2). Subsequently, an amidase hydrolyzes the amide to a carboxylic acid (-COOH) and ammonia (B1221849). Several bacterial genera, including Rhodococcus and Pseudomonas, are known to possess these enzyme systems for the degradation of benzonitrile (B105546) herbicides. nih.govacs.org
Nitrilase System: A nitrilase directly hydrolyzes the nitrile group to a carboxylic acid and ammonia in a single step. This pathway has also been observed in the degradation of benzonitrile compounds by various soil bacteria. nih.gov
Following the hydrolysis of the nitrile group in this compound, the resulting 2-chloro-4-phenoxybenzoic acid would be further degraded.
Cleavage of the Ether Bond: The cleavage of the diphenyl ether bond is a critical step in the degradation of phenoxy-containing compounds. This is often an oxidative process catalyzed by dioxygenase enzymes. For instance, in the degradation of phenoxyalkanoic acid herbicides, α-ketoglutarate-dependent dioxygenases are known to cleave the ether bond, producing the corresponding phenol (B47542) and an aliphatic side chain. nih.gov In the case of diphenyl ether itself, a novel ring-cleavage angular dioxygenase has been identified in Sphingobium phenoxybenzoativorans SC_3. This enzyme cleaves a C-C bond in one of the aromatic rings adjacent to the ether linkage, rather than the C-O bond itself, leading to the formation of a phenyl ester of a hexadienal. asm.org This intermediate is then further metabolized.
Degradation of the Chlorinated Aromatic Ring: Once the initial transformation of the nitrile group or cleavage of the ether bond has occurred, the resulting chlorinated phenolic or benzoic acid intermediates are subject to further degradation. Bacteria capable of degrading chlorinated aromatic compounds are widespread in the environment. The degradation of these intermediates typically involves the following steps:
Hydroxylation: Monooxygenase or dioxygenase enzymes introduce hydroxyl groups onto the aromatic ring.
Dehalogenation: The chlorine atom is removed, either reductively, oxidatively, or hydrolytically.
Ring Cleavage: The aromatic ring is opened by dioxygenases, typically through ortho- or meta-cleavage pathways, leading to the formation of aliphatic intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.
For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a related phenoxy compound, proceeds through the formation of 2,4-dichlorophenol, which is then converted to 3,5-dichlorocatechol (B76880) before ring cleavage. nanoge.org Similarly, the degradation of 2-chloro-4-nitrophenol (B164951) has been shown to proceed via intermediates such as chlorohydroquinone (B41787) and hydroquinone (B1673460) in Burkholderia sp. nih.gov
The table below summarizes the key enzymes and bacterial genera potentially involved in the degradation of this compound, based on studies of analogous compounds.
| Metabolic Step | Enzyme System | Potential Bacterial Genera | Potential Intermediate Metabolites |
| Nitrile Hydrolysis | Nitrile Hydratase & Amidase | Rhodococcus, Pseudomonas | 2-Chloro-4-phenoxybenzamide, 2-Chloro-4-phenoxybenzoic acid |
| Nitrilase | Various soil bacteria | 2-Chloro-4-phenoxybenzoic acid | |
| Ether Bond Cleavage | Dioxygenases | Sphingomonas, Ralstonia | 2-Chlorophenol, 4-Phenoxycatechol |
| Aromatic Ring Degradation | Monooxygenases, Dioxygenases | Burkholderia, Pseudomonas, Acinetobacter | Chlorocatechols, Hydroquinones |
Electrochemical Degradation Mechanisms and Remediation Potential
Electrochemical oxidation is a promising technology for the remediation of water contaminated with persistent organic pollutants like chlorinated aromatic compounds. This method relies on the generation of highly reactive species, primarily hydroxyl radicals (•OH), at the surface of an anode, which can non-selectively oxidize organic molecules, ideally leading to their complete mineralization to CO2, water, and inorganic ions.
The electrochemical degradation of a compound like this compound would likely proceed through the attack of these powerful oxidizing agents on the aromatic rings, the ether linkage, and the nitrile group. The specific degradation mechanism and efficiency are highly dependent on the anode material, applied current density, and solution chemistry.
Anode Materials and Reaction Mechanisms: Different anode materials exhibit different mechanisms for the oxidation of organic compounds.
"Active" Anodes (e.g., Pt, IrO2): On these anodes, hydroxyl radicals are strongly adsorbed to the surface and can participate in the formation of a higher oxide layer. The oxidation of organic compounds occurs both through direct electron transfer and through reaction with these surface-bound reactive oxygen species. However, these anodes can be prone to fouling by the formation of polymeric films on their surface, which can decrease their efficiency. nih.gov
"Non-active" Anodes (e.g., SnO2, PbO2, Boron-Doped Diamond - BDD): These materials have a high oxygen evolution overpotential and weakly interact with hydroxyl radicals. This allows the •OH radicals to be more freely available in the vicinity of the anode to react with organic pollutants in the bulk solution. These anodes are generally more effective for the complete mineralization of organic compounds. acs.orgnih.gov
Potential Degradation Pathways: The electrochemical degradation of this compound would likely be initiated by one or more of the following reactions:
Hydroxylation of the Aromatic Rings: Hydroxyl radicals can attack the electron-rich aromatic rings, leading to the formation of hydroxylated intermediates.
Cleavage of the Ether Bond: The C-O ether bond can be cleaved through radical attack, resulting in the formation of a chlorinated phenol and a phenoxy radical, or through electrochemical reductive cleavage. researchgate.net
Transformation of the Nitrile Group: The nitrile group can also be oxidized, potentially leading to the formation of carboxylic acids or other nitrogen-containing species. While much of the electrochemical research on nitriles focuses on their synthesis, the strong oxidizing conditions of electrochemical water treatment would likely lead to the transformation of this functional group. nih.gov
These initial reactions would generate a variety of smaller, more easily degradable intermediates, such as chlorinated phenols, hydroquinones, benzoquinones, and short-chain carboxylic acids. Continued oxidation would eventually lead to the complete mineralization of these intermediates.
Remediation Potential: Electrochemical oxidation holds significant potential for the remediation of sites contaminated with phenoxybenzonitrile compounds for several reasons:
High Efficiency: The powerful oxidizing nature of hydroxyl radicals can lead to the rapid degradation of refractory organic compounds.
No Additional Chemicals: The process generates the oxidizing agent in-situ from water, avoiding the need to transport and store hazardous chemicals.
Versatility: The process can be effective for a wide range of organic contaminants.
Amenability to Automation: Electrochemical systems can be easily automated and controlled.
The table below summarizes key aspects of the potential electrochemical degradation of this compound.
| Parameter | Description | Relevance to this compound Degradation |
| Anode Material | Determines the primary oxidation mechanism (direct electron transfer vs. •OH mediated). | "Non-active" anodes like BDD or SnO2 are likely to be more effective for complete mineralization. |
| Current Density | Influences the rate of hydroxyl radical generation and the overall degradation efficiency. | Higher current densities generally lead to faster degradation but may reduce current efficiency. |
| pH | Affects the speciation of the target compound and the oxygen evolution reaction. | Optimal pH would need to be determined experimentally to maximize degradation efficiency. |
| Supporting Electrolyte | Provides conductivity to the solution; some electrolytes (e.g., Cl-) can lead to the formation of other oxidizing species. | The choice of electrolyte can influence the degradation pathway and the formation of byproducts. |
Emerging Research Directions and Future Perspectives for 2 Chloro 4 Phenoxybenzonitrile Chemistry
Innovations in Sustainable Synthesis and Catalysis
The chemical industry's shift towards environmental responsibility has spurred significant innovation in synthetic methodologies. For intermediates like 2-chloro-4-phenoxybenzonitrile, the focus is on developing processes that are not only efficient but also minimize environmental impact.
Key research areas include:
Green Solvents and Reaction Media: Traditional organic solvents are often volatile and hazardous. Research into environmentally benign alternatives, such as Deep Eutectic Solvents (DES), offers a promising path forward. researchgate.net DES are combinations of substances that form a liquid with a lower melting point than either component, and they are often biodegradable, non-hazardous, and economical. researchgate.net Their application in N-alkylation and acylation reactions has demonstrated the potential for improved yields and excellent selectivity, providing a model for greener synthesis of related intermediates. researchgate.net
Continuous Flow Chemistry: A move away from traditional batch processing towards continuous flow systems, particularly using microreactors, presents opportunities for safer and more efficient synthesis. researchgate.net Continuous flow nitration, for example, has been studied for related aromatic compounds, demonstrating that this technique allows for precise control over reaction parameters like temperature and residence time, leading to higher conversion rates and selectivity. researchgate.net This approach mitigates the risks associated with highly exothermic reactions, a common challenge in the synthesis of nitro-containing and other activated aromatic compounds. researchgate.net
Advanced Catalysis: The development of novel catalysts is central to modern synthesis. This includes exploring new metal-based catalysts and ligands that can improve reaction efficiency and selectivity under milder conditions. For instance, in the synthesis of related compounds, working under strict inert conditions (Schlenk line or glovebox) has been shown to drastically improve the yields of cyclotrimerization reactions. researchgate.net
| Innovation Area | Description | Potential Benefits | Relevant Example |
|---|---|---|---|
| Green Solvents | Replacement of volatile organic compounds (VOCs) with environmentally benign alternatives. | Reduced toxicity, biodegradability, lower cost, potential for improved yield and selectivity. | Use of Deep Eutectic Solvents (DES) in N-alkylation/acylation reactions. researchgate.net |
| Continuous Flow Chemistry | Performing chemical reactions in a continuous stream within microreactors rather than in a single batch. | Enhanced safety for exothermic reactions, precise process control, improved yield and selectivity. | Nitration of aromatic compounds in droplet-based microreactors. researchgate.net |
| Advanced Catalysis | Development of new catalytic systems to enable reactions under milder conditions with higher efficiency. | Lower energy consumption, higher product yields, reduced byproducts. | Improved yields in synthesis by using strict inert atmosphere techniques. researchgate.net |
Advanced Characterization Techniques for Complex Systems
As the applications for this compound and its derivatives become more complex, so too must the methods used to characterize them. Advanced analytical techniques are crucial for understanding molecular structure, intermolecular interactions, and behavior in complex matrices.
Emerging characterization approaches include:
Computational and Modeling Studies: Techniques like Density Functional Theory (DFT) are used to calculate the structural data of a molecule in its ground state. researchgate.net Molecular modeling is also employed to understand the relative stability of different molecular arrangements, such as in co-crystals, by calculating interaction energies. nih.gov For more dynamic systems, molecular dynamics simulations can reveal how molecules interact with biological targets over time. nih.gov
Spectroscopic Elucidation: While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for confirming molecular structure, their application in complex systems is evolving. nih.gov These methods are critical in identifying metabolites during pathway elucidation studies and confirming the structure of novel, complex derivatives. nih.govnih.gov
| Technique | Application | Information Gained | Example |
|---|---|---|---|
| Density Functional Theory (DFT) | Computational Chemistry | Calculation of ground-state molecular structure, vibrational frequencies, and electronic properties. | Used to study the structural data of phthalonitrile (B49051) derivatives. researchgate.net |
| Hirshfeld Surface Analysis | Solid-State Characterization | Visualization and quantification of intermolecular interactions within a crystal lattice. | Revealed the nature of intermolecular contacts in a substituted phthalonitrile. researchgate.net |
| Molecular Dynamics Simulation | Computational Biology/Chemistry | Simulates the movement and interaction of atoms and molecules over time. | Used to study the binding of benzamide (B126) derivatives to biological targets. nih.gov |
| X-ray Crystallography | Structural Analysis | Precise determination of the three-dimensional arrangement of atoms in a crystal. | Used to determine the ribbon architecture of a co-crystal involving nicotinamide. nih.gov |
Deeper Elucidation of Biological and Mechanistic Pathways
Understanding how a molecule behaves in a biological or environmental system is key to harnessing its potential and mitigating risks. For compounds related to this compound, research is focused on mapping their metabolic, degradation, and mechanistic pathways.
Future research in this area will likely involve:
Metabolic and Degradation Pathway Analysis: The degradation of related chlorinated aromatic compounds has been studied in microorganisms. For example, the bacterium Acinetobacter sp. can utilize 2-chloro-4-nitrobenzoic acid as its sole source of carbon, nitrogen, and energy. nih.gov The elucidation of this novel pathway involved isolating and identifying various metabolites using a combination of chromatographic and spectroscopic techniques. nih.gov This revealed a complex process involving both oxidative and reductive mechanisms, initiated by a mono-oxygenase enzyme that leads to dechlorination. nih.gov
Enzymatic and Mechanistic Studies: Identifying the specific enzymes responsible for a compound's transformation is a critical step. This often involves performing enzymatic assays with cell extracts to characterize the biochemical reactions. nih.gov In the degradation of 2-chloro-4-nitrobenzoic acid, the pathway proceeds through intermediates like 2-hydroxy-4-nitrobenzoic acid and catechol before the aromatic ring is cleaved by a dioxygenase, ultimately feeding into the tricarboxylic acid (TCA) cycle. nih.gov Similar detailed studies on this compound could reveal its biological fate.
| Research Focus | Methodology | Key Findings/Goals | Illustrative Example |
|---|---|---|---|
| Metabolite Identification | Chromatographic and spectroscopic analysis of samples from biological systems. | Isolating and identifying intermediate compounds to map a metabolic or degradation sequence. | Identification of 2-hydroxy-4-nitrobenzoic acid and 2,4-dihydroxybenzoic acid in the degradation of 2C4NBA. nih.gov |
| Enzyme Characterization | Enzymatic assays using purified enzymes or cell-free extracts. | Determining the specific enzymes (e.g., oxygenases) responsible for each step of the pathway. | Involvement of mono-oxygenase and catechol-1,2-dioxygenase in a bacterial degradation pathway. nih.gov |
| Mechanism Determination | Isotopic labeling studies (e.g., using H₂¹⁸O and ¹⁸O₂). | Uncovering the precise chemical mechanism, such as hydrolytic vs. oxidative steps. | Use of labeled oxygen to confirm a mono-oxygenase-catalyzed hydrolytic dechlorination. nih.gov |
Rational Design for Targeted Applications in Diverse Fields
The true potential of a chemical scaffold like this compound lies in its use as a building block for creating new molecules with specific, designed functions. Rational design combines chemical intuition with computational tools to develop novel compounds for medicine, agriculture, and materials science.
Future directions for rational design include:
Pharmaceutical Intermediates: The 2-chloro-benzonitrile framework is a valuable starting point for complex pharmaceutical agents. For example, 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile serves as a key intermediate in the synthesis of potent androgen receptor (AR) antagonists. google.com These compounds are being developed for the treatment of AR-dependent conditions, most notably castration-resistant prostate cancer. google.com The specific substitution pattern on the benzonitrile (B105546) ring is crucial for the final compound's biological activity.
Agrochemical Synthesis: Similar to pharmaceuticals, the structural motifs found in this compound are relevant in the agrochemical industry. Related building blocks, such as 4-chloro-2-nitrobenzonitrile, are used in the synthesis of pesticides and herbicides, where the specific arrangement of halogen and nitrile groups contributes to the molecule's efficacy in crop protection. nbinno.com
Materials Science: Phthalonitriles, which share the core benzonitrile feature, are well-known precursors to phthalocyanines. researchgate.net These larger molecules have a wide range of applications in materials science, including as chemical sensors, liquid crystals, and in photodynamic therapy, demonstrating the potential for benzonitrile derivatives to serve as building blocks for advanced functional materials. researchgate.net
| Field of Application | Role of the Chemical Scaffold | Design Goal | Specific Example |
|---|---|---|---|
| Medicinal Chemistry | A core structural component or key intermediate for an Active Pharmaceutical Ingredient (API). | To create a molecule that interacts with a specific biological target to treat a disease. | Use of a 2-chloro-benzonitrile derivative to synthesize androgen receptor antagonists for prostate cancer. google.com |
| Agrochemistry | A building block for creating new pesticides or herbicides. | To develop effective and selective agents for crop protection and yield enhancement. | Use of related chloronitrobenzonitriles as key ingredients in agrochemical synthesis. nbinno.com |
| Materials Science | A precursor for the synthesis of larger functional molecules or polymers. | To create materials with specific optical, electronic, or sensory properties. | Phthalonitriles as precursors for phthalocyanines used in chemical sensors and photodynamic therapy. researchgate.net |
Q & A
Q. What are the established synthetic routes for 2-Chloro-4-phenoxybenzonitrile, and what factors influence reaction efficiency?
Methodological Answer: A common synthesis involves reacting 4-hydroxybenzonitrile with 2-chloro-4-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) under reflux conditions. The reaction typically proceeds via nucleophilic aromatic substitution (SNAr), where the hydroxyl group of 4-hydroxybenzonitrile attacks the benzyl bromide derivative. Key factors include:
- Base selection : K₂CO₃ is preferred for its ability to deprotonate the hydroxyl group without causing side reactions .
- Solvent optimization : Polar aprotic solvents like DMF or acetone enhance reaction rates.
- Temperature control : Reflux temperatures (~80–100°C) balance reactivity and stability of the nitrile group.
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR : ¹H NMR will show aromatic protons split by substituents (e.g., phenoxy and chloro groups), with distinct coupling patterns. For example, the nitrile group (C≡N) does not produce a proton signal but influences neighboring protons .
- IR : A sharp peak near ~2220 cm⁻¹ confirms the nitrile group. Phenoxy C-O-C stretches appear at ~1250 cm⁻¹.
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₃H₇ClN₂O).
Q. What are the key solubility challenges for this compound in biological assays?
Methodological Answer: The hydrophobic benzonitrile core limits aqueous solubility. Strategies include:
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based solubilizers.
- Derivatization : Introducing polar groups (e.g., hydroxyl or amine) via functional group interconversion, as seen in analogs like 3-chloro-4-(2-hydroxy-4-propylphenoxy)benzonitrile .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Methodological Answer: Density functional theory (DFT) using gradient-corrected functionals (e.g., Becke’s 1988 exchange-energy functional) can model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. These calculations reveal:
Q. What mechanistic insights explain side-product formation during synthesis?
Methodological Answer: Side products often arise from:
- Incomplete substitution : Competing reactions at alternative electrophilic sites (e.g., para vs. meta positions) on the benzyl bromide precursor.
- Hydrolysis of nitrile : Acidic or prolonged heating conditions may convert the nitrile to a carboxylic acid.
- By-products from fluorination : If fluorinating agents (e.g., KF) are used, trace moisture can generate HF, leading to undesired fluorinated derivatives. Temperature moderation (50–70°C) minimizes this .
Q. How does substituent variation impact biological activity in benzonitrile analogs?
Methodological Answer: Structure-activity relationship (SAR) studies on analogs like 4-(2,4-dichlorophenoxy)benzonitrile and 2-(4-chlorophenyl)-4-oxo-4-phenyl-butanenitrile reveal:
- Chloro substituents : Enhance lipophilicity and receptor binding affinity in enzyme inhibition assays.
- Phenoxy group flexibility : Rigid substituents reduce conformational entropy, improving target selectivity.
- Nitrile positioning : Meta-substitution (vs. para) alters steric interactions in active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
